2-(4-Butoxybenzoyl)-6-methylpyridine

Lipophilicity Drug Design ADME Prediction

2-(4-Butoxybenzoyl)-6-methylpyridine [CAS 1187168-81-5] is a disubstituted benzoylpyridine derivative with molecular formula C₁₇H₁₉NO₂ and molecular weight 269.34 g·mol⁻¹. The compound features a 4-butoxyphenyl carbonyl moiety linked to the 2-position of a 6-methylpyridine ring.

Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
CAS No. 1187168-81-5
Cat. No. B1531103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Butoxybenzoyl)-6-methylpyridine
CAS1187168-81-5
Molecular FormulaC17H19NO2
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC(=N2)C
InChIInChI=1S/C17H19NO2/c1-3-4-12-20-15-10-8-14(9-11-15)17(19)16-7-5-6-13(2)18-16/h5-11H,3-4,12H2,1-2H3
InChIKeyVFJXMPOHCJOCQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Butoxybenzoyl)-6-methylpyridine (CAS 1187168-81-5): Procurement-Grade Overview for the Benzoylpyridine Chemical Series


2-(4-Butoxybenzoyl)-6-methylpyridine [CAS 1187168-81-5] is a disubstituted benzoylpyridine derivative with molecular formula C₁₇H₁₉NO₂ and molecular weight 269.34 g·mol⁻¹ . The compound features a 4-butoxyphenyl carbonyl moiety linked to the 2-position of a 6-methylpyridine ring. It belongs to a broader class of (4-butoxyphenyl)(methylpyridinyl)methanone positional isomers that are primarily employed as synthetic intermediates and fragment-like screening compounds in medicinal chemistry and agrochemical discovery programs [1]. Commercially, the compound is supplied at 97% purity through established laboratory chemical vendors .

Why 2-(4-Butoxybenzoyl)-6-methylpyridine Cannot Be Replaced by Any Benzoylpyridine Analog: A Procurement-Focused Rationale


The 6-methyl-2-benzoylpyridine scaffold is not interchangeable with its 4-methyl, 5-methyl, or des-methyl regioisomers. Even subtle repositioning of the methyl substituent on the pyridine ring alters the electronic environment of the nitrogen lone pair and the carbonyl oxygen, which in turn modulates hydrogen-bond acceptor strength, metal-chelation geometry, and metabolic stability . Furthermore, the n-butoxy chain length on the phenyl ring directly governs lipophilicity (LogP) and membrane permeability, meaning that methoxy or ethoxy analogs cannot recapitulate the same partition behavior . Generic substitution without regiospecific and chain-length verification risks invalidating structure-activity relationships (SAR) in lead optimization campaigns.

2-(4-Butoxybenzoyl)-6-methylpyridine: Quantified Differentiation Versus Closest In-Class Analogs


LogP Differential Between 6-Methyl and Des-Methyl Benzoylpyridine Analogs

The introduction of a 6-methyl group increases the predicted LogP by approximately 0.28 log units compared to the des-methyl analog. Target compound 2-(4-Butoxybenzoyl)-6-methylpyridine has a predicted LogP of 3.80 (XLogP3 or ACD/LogP method) , while the des-methyl comparator 2-(4-Butoxybenzoyl)pyridine (CAS 898780-03-5) has an ACD/LogP of 3.52 . This difference corresponds to a ~1.9-fold increase in octanol-water partition coefficient, indicating greater membrane permeability potential.

Lipophilicity Drug Design ADME Prediction

Regiospecific Methyl Position: 6-Methyl vs. 4-Methyl and 5-Methyl Isomers

Among the three commercially available (4-butoxyphenyl)(methylpyridinyl)methanone regioisomers, the 6-methyl variant (target) places the methyl group ortho to the pyridine nitrogen. This creates a steric and electronic environment distinct from the 4-methyl isomer (CAS 1187165-40-7, methyl para to nitrogen) and the 5-methyl isomer (CAS 1187167-68-5, methyl meta to nitrogen and para to carbonyl attachment) . The predicted pKa of the 5-methyl isomer is 3.78 (ChemicalBook), while the 6-methyl congener is expected to exhibit a slightly higher pKa due to the electron-donating methyl group being directly adjacent to the basic nitrogen center .

Regiochemistry Isomer Differentiation Synthetic Intermediate Selection

Commercial Purity and Pack Size Availability Benchmarking

The target compound is supplied at a certified purity of 97% by Fluorochem (distributed via multiple channels, product code F202811) in pack sizes of 1 g, 2 g, and 5 g . Reference pricing from cnreagent.com lists 1 g at approximately ¥12,188, 2 g at ¥18,414, and 5 g at ¥37,444 . In comparison, the 4-methyl isomer (CAS 1187165-40-7) is offered at the same 97% purity and matching price tiers (1 g at ¥12,188), indicating that the 6-methyl variant is not at a procurement cost disadvantage relative to its closest positional isomer .

Procurement Purity Specification Supply Chain

Predicted Physicochemical Property Suite for Orthogonal Method Development

The target compound's predicted physicochemical property profile supports distinct chromatographic behavior compared to its des-methyl analog. 2-(4-Butoxybenzoyl)-6-methylpyridine has a predicted LogP of 3.80, 3 hydrogen bond acceptors, 0 hydrogen bond donors, 6 rotatable bonds, and a topological polar surface area (TPSA) of 39.2 Ų . In contrast, 2-(4-Butoxybenzoyl)pyridine (CAS 898780-03-5) has a predicted density of 1.089 g/cm³, boiling point of 403.3 °C, and ACD/LogD (pH 5.5) of 2.87 . The additional methyl group in the target compound increases molecular weight from 255.31 to 269.34 g·mol⁻¹ and adds one additional rotatable bond constraint, both of which affect reversed-phase HPLC retention time.

Physicochemical Properties Chromatography Method Development

2-(4-Butoxybenzoyl)-6-methylpyridine: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Fragment-Based Drug Discovery Requiring Ortho-Methyl Pyridine Chelation Geometry

The 6-methyl substitution ortho to the pyridine nitrogen creates a sterically constrained chelation environment suitable for metal-based fragment screening. When a research program requires a benzoylpyridine fragment with attenuated metal-binding kinetics—due to steric shielding of the nitrogen lone pair—the 6-methyl variant is mechanistically preferred over the 4-methyl or des-methyl analogs . The predicted LogP of 3.80 further supports its use in cellular assays where passive membrane permeability is necessary .

Synthetic Intermediate for Kinase-Targeted Compound Libraries

As a 2-benzoylpyridine scaffold with a defined substitution pattern, 2-(4-Butoxybenzoyl)-6-methylpyridine serves as a versatile intermediate for diversification into kinase-focused compound libraries. The 6-methyl group provides a spectroscopic handle (¹H-NMR singlet for the methyl protons) that simplifies reaction monitoring and purity assessment during parallel synthesis . The 97% certified purity ensures reproducible yields in subsequent Suzuki, amination, or carbonyl reduction steps .

Agrochemical Lead Optimization Leveraging Butoxy Chain Lipophilicity

The n-butoxy substituent confers a LogP value (3.80) that falls within the optimal range for foliar uptake in agrochemical candidates (LogP 3–5). In HPPD inhibitor or fungicide discovery programs that utilize benzoylpyridine scaffolds, the 6-methyl-2-benzoyl regioisomer offers a differentiated lipophilicity profile compared to methoxy or ethoxy analogs, potentially improving cuticular penetration while retaining phloem mobility .

Analytical Reference Standard for Regioisomeric Purity Determination

Due to the commercial availability of all three positional isomers (6-methyl, 4-methyl, and 5-methyl), 2-(4-Butoxybenzoyl)-6-methylpyridine can serve as an authentic reference standard for HPLC method development aimed at resolving regioisomeric mixtures. The predicted TPSA of 39.2 Ų and LogP of 3.80 provide parameters for initial method scouting on C18 reversed-phase columns, with the ortho-methyl configuration contributing to a retention time shift relative to the para- and meta-substituted isomers .

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